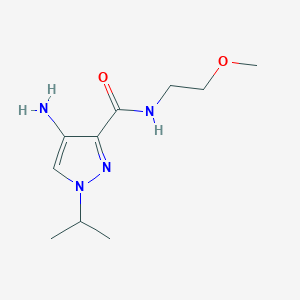
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to activate the AMP-activated protein kinase (AMPK) pathway.
作用機序
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide activates the AMPK pathway by binding to the γ-subunit of the AMPK complex. This binding leads to conformational changes in the complex, resulting in increased phosphorylation of the α-subunit, which activates AMPK. Activation of AMPK leads to downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipogenesis and gluconeogenesis. 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has also been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for the AMPK pathway. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for each experimental system.
将来の方向性
For research on 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide include further elucidation of its mechanism of action and downstream effects, as well as the development of more potent and selective AMPK activators. Additionally, studies on the potential therapeutic applications of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in various diseases are needed. Finally, the use of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成法
The synthesis of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid with 2-methoxyethylamine. The resulting intermediate is then treated with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 4-aminopyrazole to yield 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. The final product is purified using column chromatography.
科学的研究の応用
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. The compound has been found to activate the AMPK pathway, which plays a critical role in regulating energy metabolism and glucose homeostasis. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all beneficial for the treatment of metabolic disorders.
特性
IUPAC Name |
4-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)14-6-8(11)9(13-14)10(15)12-4-5-16-3/h6-7H,4-5,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMWYUFXWDDWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

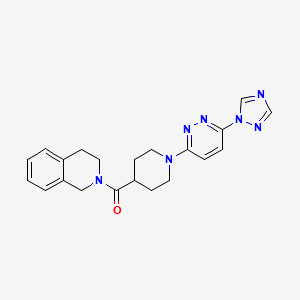

![N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852400.png)
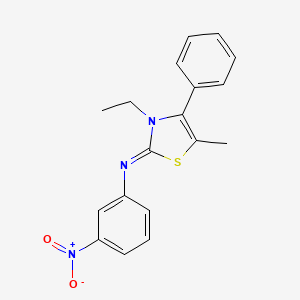
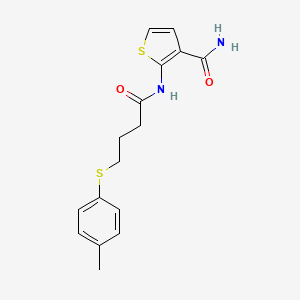
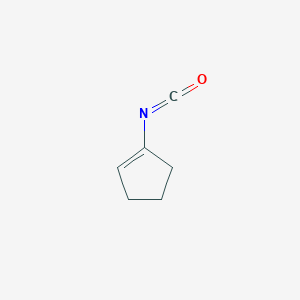
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2852407.png)
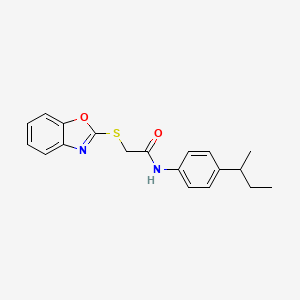
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2852411.png)
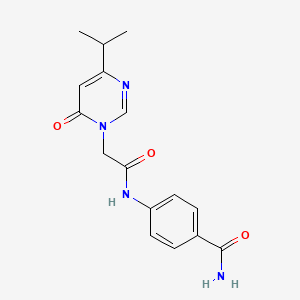
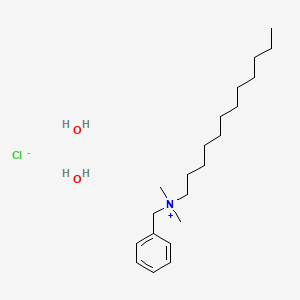
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2852418.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)